molecular formula C18H19FN2O3S B2661528 N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 1396887-83-4

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B2661528
CAS No.: 1396887-83-4
M. Wt: 362.42
InChI Key: MYIFDWIDPXFGHS-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, a thiophene ring, and a fluorophenyl group

Scientific Research Applications

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the condensation of a thiophene derivative with a cyclopropyl-containing compound under basic conditions. This is followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the ethanediamide linkage through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the ethanediamide linkage can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropyl and thiophene rings can enhance the compound’s binding affinity and specificity, while the fluorophenyl group can improve its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(4-chlorophenyl)methyl]ethanediamide
  • N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(4-bromophenyl)methyl]ethanediamide
  • N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide

Uniqueness

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity compared to similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

N'-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-14-7-3-12(4-8-14)10-20-16(22)17(23)21-11-18(24,13-5-6-13)15-2-1-9-25-15/h1-4,7-9,13,24H,5-6,10-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIFDWIDPXFGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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